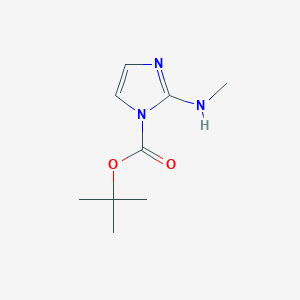

tert-Butyl 2-(methylamino)-1H-imidazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A synthesis method of a similar compound, “tert-butyl 2-(methylamino)ethylcarbamate”, has been described in a patent . The method involves carrying out reduction reactions on N-tert-butyloxycarbonyl-1,2-ethylenediamine and polyformaldehyde in an organic solvent in the presence of acid at reflux temperature to obtain 2-(N-isobutoxyformamido)ethylisocyanide. This is then subjected to a reduction reaction with sodium borohydride in an aprotic solvent at 20-30°C to obtain the tert-butyl 2-(methylamino)ethylcarbamate .Molecular Structure Analysis

The molecular formula of “tert-Butyl 2-(methylamino)ethylcarbamate” is C8H18N2O2, and its molecular weight is 174.24 .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(methylamino)-1H-imidazole-1-carboxylate” include a molecular weight of 174.24 and a molecular formula of C8H18N2O2 . The compound is a solid .Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This compound has been used in the acylation of tert-butyl 3-(methylamino)but-2-enoate, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

Chiral Auxiliary in Organic Synthesis : tert-Butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been utilized as a chiral auxiliary in organic synthesis, particularly in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).

Building Blocks for 2-Aminoimidazole Alkaloids : It has been employed in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are useful as building blocks in the efficient synthesis of 2-aminoimidazole alkaloids (Ando & Terashima, 2010).

Asymmetric Synthesis of Dopamine Agonists : The compound has been used in the asymmetric synthesis of dopamine agonists, showing selectivity for the D2 receptor subtype, potentially beneficial for Parkinson's disease treatment (Heier et al., 1996).

Functionalization of 1-Methyl-1H-imidazole-5-Carboxylic Acid : This chemical has been utilized in the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid to prepare various 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates (Collman, Zhong, & Boulatov, 2000).

Metalation and Complexation Reactions : It has been used in metalation reactions of sterically demanding imidazole derivatives, resulting in the formation of compounds like 1-tert-butyl-2-diphenylphosphino-imidazole, which are further utilized in oxidation and complexation reactions (Sauerbrey et al., 2011).

properties

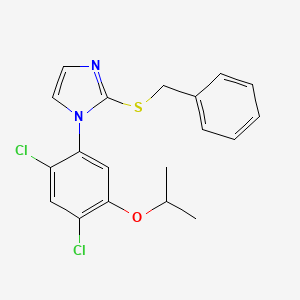

IUPAC Name |

tert-butyl 2-(methylamino)imidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-6-5-11-7(12)10-4/h5-6H,1-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXMPSQPHDQNDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CN=C1NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(methylamino)-1H-imidazole-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2447764.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2447766.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447768.png)